Eletriptan hydrobromide monohydrate

Description

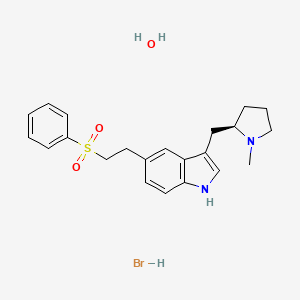

Structure

2D Structure

Properties

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S.BrH.H2O/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H;1H2/t19-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORDVONYOHPTGR-JQDLGSOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273211-28-2 | |

| Record name | Eletriptan hydrobromide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273211282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELETRIPTAN HYDROBROMIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139X692FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Process Development

Established Synthetic Routes for Eletriptan (B1671169) Hydrobromide

The manufacturing process for eletriptan hydrobromide has been optimized over time to improve yield and purity. nih.gov A commonly employed synthetic pathway involves the sequential construction of the indole (B1671886) core, attachment of the pyrrolidine (B122466) moiety, elaboration of the side chain, and finally, salt formation.

The foundation of the eletriptan molecule is the indole ring system. One common strategy begins with a pre-formed indole, such as 5-bromoindole (B119039). mdpi.comgoogle.com This starting material serves as a scaffold onto which the other components of the molecule are added. An alternative approach is the Fischer indole synthesis, a classic method for preparing indoles by heating arylhydrazones with an acid catalyst. bhu.ac.in This method involves the cyclization of an appropriate arylhydrazone to form the bicyclic indole structure. bhu.ac.in

A critical step in the synthesis is the introduction of the chiral pyrrolidine ring, which is essential for the drug's biological activity. The synthesis specifically requires the (R)-enantiomer. nih.gov This is typically achieved by reacting an indole intermediate, such as 5-bromo-1H-indole, with a derivative of (R)-proline. mdpi.comgoogle.com For instance, the magnesium salt of 5-bromoindole can be reacted with N-protected (R)-proline acid chloride. google.com Maintaining stereochemical integrity throughout the synthesis is paramount to ensure the final product is optically pure. google.com

The phenylsulfonyl ethyl side chain at the 5-position of the indole ring is typically installed using a palladium-catalyzed cross-coupling reaction, specifically the Heck reaction. nih.govresearchgate.net In this step, an acetylated indole intermediate, such as (R)-1-acetyl-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole, is reacted with phenyl vinyl sulfone in the presence of a palladium catalyst like palladium acetate (B1210297). nih.govresearchgate.net

The final steps in the manufacturing process involve the conversion of the eletriptan free base into its pharmaceutically acceptable hydrobromide salt and the formation of the stable monohydrate. The hydrobromide salt is prepared by treating a solution of the eletriptan base with hydrobromic acid. epo.orgwipo.int

The preparation of the specific monohydrate form requires controlled crystallization conditions. This can be achieved by crystallizing eletriptan hydrobromide from an organic solvent that contains a sufficient amount of water to facilitate the formation of the monohydrate. google.com Alternatively, other polymorphic forms of eletriptan hydrobromide, such as Form α or Form β, can be converted to the monohydrate. google.com The concentration of water in the crystallization medium is a critical factor in obtaining the desired hydrated form. scribd.com For example, the monohydrate can be prepared by treating a solution of eletriptan in a suitable solvent with hydrogen bromide in the presence of water. google.com

Impurity Profiling and Control Strategies in Synthesis

As with any synthetic pharmaceutical product, the manufacturing process of eletriptan hydrobromide can produce various process-related impurities and degradation products. nih.govdaicelpharmastandards.com Regulatory guidelines necessitate the identification, characterization, and control of these impurities to ensure the safety and efficacy of the final drug substance. nih.gov

Several impurities associated with the synthesis of eletriptan have been identified and characterized using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. nih.govcrpsonline.comcrpsonline.com These impurities can arise from starting materials, intermediates, or side reactions occurring during the synthesis. veeprho.com

Control strategies to minimize impurity formation include using peroxide-free solvents to prevent oxidation and controlling reaction temperatures. nih.gov The table below details some of the known related compounds and by-products in the synthesis of eletriptan hydrobromide.

| Impurity Name | Common Origin |

| Eletriptan N-oxide isomers | Formed by the oxidation of eletriptan, for instance, by hydrogen peroxide. nih.gov |

| Tetracyclic eletriptan impurity | Can form from eletriptan in aprotic solvents at elevated temperatures in the presence of peroxides. nih.gov |

| N-acetyl 5-(phenylsulfonyl)ethen-2-yl-indole | An intermediate or by-product from the synthesis. crpsonline.comcrpsonline.com |

| 5-(phenylsulfonyl)ethen-2-yl-1H-indole | An intermediate or by-product from the synthesis. crpsonline.comcrpsonline.com |

| (S)-Eletriptan (Eletriptan Related Compound A) | The incorrect enantiomer of eletriptan. veeprho.com |

Mechanistic Understanding of Impurity Formation

During the synthesis of Eletriptan hydrobromide, several process-related impurities can form, necessitating a thorough understanding of their formation mechanisms to meet strict regulatory requirements. nih.govnih.gov The acceptable level for known impurities is typically not more than 0.15%, and for unknown impurities, it is not more than 0.10%, depending on the maximum daily dose. nih.gov The identification and characterization of these impurities are crucial for controlling their presence in the final drug substance. nih.govresearchgate.net

Key impurities and their formation pathways include:

Eletriptan Dimer (Impurity 2): This impurity is observed at levels of 0.3–0.5% during the basic hydrolysis of the enesulfone derivative intermediate (12). nih.govd-nb.info Its formation occurs via a Michael addition reaction, where the desacetyl-ensulfone derivative (13) dimerizes under the influence of a strong base like sodium hydride in an anhydrous medium. nih.govd-nb.info

Eletriptan N-oxide Isomers (Impurities 3 and 4): These isomers are potential contaminants that arise from the oxidation of Eletriptan in the presence of air. nih.govd-nb.info Their formation can be simulated by treating Eletriptan with aqueous hydrogen peroxide. nih.gov

Tetracyclic Eletriptan Impurity (Impurity 8): This impurity forms specifically in aprotic solvents such as acetonitrile, particularly at elevated temperatures (80–85 °C) and in the presence of peroxides. nih.govd-nb.info For example, its formation increases significantly from 4.5% when using 10% (w/w) hydrogen peroxide to 40–60% with 30% (w/w) hydrogen peroxide. nih.govd-nb.info

Eletriptan Methoxy (B1213986) Impurity (Impurity 7): During initial process development, the deacetylation of the enesulfone derivative (12) in anhydrous methanol (B129727) led to the formation of this methoxy impurity at levels of 0.20–0.70%. nih.govd-nb.info

Debromination Impurity (Impurity 6): An impurity from the Heck reaction, bromoindolyl pyrrolidine (9), can undergo debromination during the hydrogenation step, converting into indolyl pyrrolidine (6), which is then carried forward into the final product. nih.gov

Hydrolytic Cleavage Impurity (Impurity 5): This impurity can form at levels of 1.0-1.5% during the hydrogenation stage due to hydrolytic cleavage. nih.govd-nb.info

Table 1: Summary of Key Eletriptan Impurities and Formation Mechanisms

| Impurity Name | Formation Stage | Mechanism | Observed Level |

|---|---|---|---|

| Eletriptan Dimer (Impurity 2) | Basic hydrolysis of enesulfone derivative (12) | Michael addition dimerization of desacetyl-ensulfone (13) | 0.3–0.5% nih.govd-nb.info |

| Eletriptan N-oxide Isomers (Impurities 3 & 4) | Final stages | Oxidation in air | 0.05–0.25% nih.govd-nb.info |

| Tetracyclic Eletriptan Impurity (Impurity 8) | Forced degradation / presence of peroxides | Reaction in aprotic solvents at high temperature | Up to 40-60% nih.govd-nb.info |

| Eletriptan Methoxy Impurity (Impurity 7) | Deacetylation of enesulfone derivative (12) | Reaction in anhydrous methanol | 0.20–0.70% nih.govd-nb.info |

| Debromination Impurity (Impurity 6) | Hydrogenation of intermediate (13) | Debromination of residual bromo-intermediate (9) | 0.10–0.20% nih.gov |

| Hydrolytic Cleavage Impurity (Impurity 5) | Hydrogenation | Hydrolytic cleavage | 1.0-1.5% nih.govd-nb.info |

Strategies for Impurity Reduction and Purification

Effective control and reduction of impurities are achieved through targeted modifications of the synthetic process and purification procedures.

Control of Dimer Formation: The formation of the Eletriptan dimer (Impurity 2) is significantly reduced by controlling the conditions during basic hydrolysis. nih.govd-nb.info The impurity level can be lowered to less than 0.20% during the isolation and purification process. nih.govd-nb.info It is critical to manage this impurity at the hydrolysis stage, as its reduction in later stages is less effective. nih.govd-nb.info

Minimizing Oxidation: The formation of N-oxide isomers (Impurities 3 and 4) is controlled by using peroxide-free solvents during the final steps of the synthesis. nih.govd-nb.info

Preventing Tetracyclic Impurity: To avoid the tetracyclic impurity (Impurity 8), the use of peroxide-free aprotic solvents and lower reaction temperatures is essential. nih.govd-nb.info

Controlling Methoxy Impurity: The level of the methoxy impurity (Impurity 7) was successfully reduced to below 0.05% by switching the deacetylation reaction solvent from anhydrous methanol to aqueous methanol. nih.govd-nb.info This demonstrates that using hydrous conditions is an effective control strategy. nih.govresearchgate.netd-nb.info

In-Process Controls: For the debromination impurity (Impurity 6), tightening the in-process control of the N-acetyl bromoindole pyrrolidine intermediate during the Heck reaction is an effective measure. nih.gov

Purification Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial analytical techniques for detecting, quantifying, and separating impurities from the final product. researchgate.netveeprho.comiosrjournals.org These methods allow for the resolution of Eletriptan from its various process-related impurities. researchgate.net The impurities themselves can be synthesized and used as standards for co-injection in HPLC to confirm their presence and levels in the API. nih.govresearchgate.netd-nb.info

Table 2: Impurity Reduction Strategies

| Impurity | Strategy | Result |

|---|---|---|

| Eletriptan Dimer (Impurity 2) | Control of basic hydrolysis conditions; isolation and purification. | Level reduced to <0.20%. nih.govd-nb.info |

| Eletriptan N-oxide Isomers (Impurities 3 & 4) | Use of peroxide-free solvents in final stages. | Formation is controlled. nih.govd-nb.info |

| Tetracyclic Eletriptan Impurity (Impurity 8) | Use of peroxide-free aprotic solvents; lower temperature. | Formation is controlled. nih.govd-nb.info |

| Eletriptan Methoxy Impurity (Impurity 7) | Use of aqueous methanol instead of anhydrous methanol for deacetylation. | Level reduced to <0.05%. nih.govd-nb.info |

| Debromination Impurity (Impurity 6) | Tightening in-process control during the Heck reaction. | Contamination reduced to 0.10–0.20%. nih.gov |

| General Impurities | Purification by crystallization and chromatographic techniques (HPLC, UPLC). researchgate.netveeprho.com | Ensures final product meets purity specifications. nih.gov |

Process Optimization and Scale-Up Considerations

Optimizing the synthesis of Eletriptan hydrobromide is crucial for improving product yield, reducing costs, and minimizing waste, which is essential when scaling up for commercial production. creative-biolabs.com

The optimization of reaction conditions involves adjusting various factors to achieve the desired outcome with high efficiency and purity. creative-biolabs.com

Temperature: Temperature plays a critical role. For instance, the Heck reaction in the Eletriptan synthesis is conducted at 90–100 °C, while the subsequent deacetylation is performed at a much lower temperature of 5–10 °C to control impurity formation. nih.gov The hydrogenation step is typically carried out at room temperature (25–30 °C). nih.gov

Catalysts and Reagents: The choice and amount of catalyst are significant. In the Heck reaction, palladium acetate with tri-(o-tolyl)phosphine is used. nih.gov For the hydrogenation step, palladium on carbon is the catalyst of choice. nih.gov Optimization studies have shown that varying the amount of catalyst can impact the reaction yield. researchgate.net

Reactant Concentration and Reaction Time: The concentration of reactants and the duration of the reaction are optimized to maximize conversion while minimizing side reactions. creative-biolabs.com For example, the deacetylation of the enesulfone derivative was initially completed in 30 minutes, but this rapid reaction in anhydrous methanol led to high levels of the methoxy impurity. nih.govd-nb.info

The choice of solvent is a critical parameter that influences reaction rates, impurity profiles, and the crystalline form of the final product. creative-biolabs.com

Synthesis Solvents: Different steps in the Eletriptan synthesis utilize different solvents. N,N-dimethylformamide (DMF) is used for the acetylation and Heck reaction steps. nih.gov The deacetylation step's solvent was optimized from anhydrous methanol to a mixture of methanol, acetonitrile, and water to control impurity 7. nih.govd-nb.info The final hydrogenation and salt formation steps use a combination of acetone (B3395972), water, and isopropanol (B130326) (IPA). nih.gov

Purification and Crystallization Solvents: The final crystalline form of Eletriptan hydrobromide is highly dependent on the solvent used for crystallization.

Monohydrate Form: The stable monohydrate form can be prepared by crystallization from water or a suitable organic solvent containing sufficient water. google.comgoogle.com Preferred organic solvents for this process include tetrahydrofuran (B95107) (THF) and acetone. google.com Slurrying wet amorphous Eletriptan hydrobromide in ethanol (B145695) or mixtures of ethanol and ethyl acetate can also yield the monohydrate. google.com

Anhydrous Forms (Alpha and Beta): The beta form can be prepared by reacting the Eletriptan base with hydrobromic acid in isopropanol. google.com The alpha form can be obtained by slurrying the beta form in solvents like isobutanol or methyl acetate. google.com

Solvent Recovery: In large-scale manufacturing, the recovery and recycling of solvents are important for economic and environmental reasons. The selection of solvents often considers the ease of recovery. nih.gov

Table 3: Solvents Used in Eletriptan Hydrobromide Synthesis and Crystallization

| Process Step | Solvent(s) | Purpose |

|---|---|---|

| Acetylation & Heck Reaction | N,N-dimethylformamide (DMF) | Reaction medium. nih.gov |

| Deacetylation | Methanol, Acetonitrile, Water | Optimized to reduce methoxy impurity. nih.govd-nb.info |

| Hydrogenation & Salt Formation | Acetone, Water, Isopropanol (IPA) | Reaction and initial crystallization. nih.gov |

| Preparation of Monohydrate Form | Tetrahydrofuran (THF)/Water, Acetone | Crystallization of the stable monohydrate. google.com |

| Preparation of Beta Form | Isopropanol (IPA) | Crystallization of the beta polymorph. google.com |

| Analysis of Impurities | Methanol, Acetonitrile | Used as diluents for HPLC/UPLC analysis. iosrjournals.orgdaicelpharmastandards.com |

Process validation is a regulatory requirement to ensure that the manufacturing process consistently produces a product of the required quality. geneesmiddeleninformatiebank.nl

Analytical Method Validation: Analytical methods, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UPLC, are developed and validated to identify and quantify Eletriptan and its impurities. iosrjournals.orgcrpsonline.com Validation parameters include specificity, accuracy, precision, linearity, and robustness, as per ICH guidelines. crpsonline.comijera.comresearchgate.net For example, a validated HPLC method might use a C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile, detecting the compounds at 225 nm. crpsonline.com

Process Validation Batches: The manufacturing process is validated by producing multiple full-scale batches (e.g., three batches) to demonstrate consistency. geneesmiddeleninformatiebank.nl In-process controls are monitored at critical steps, such as blending, lubrication, and tableting. geneesmiddeleninformatiebank.nl

Stability Studies: Stability testing is performed on the drug substance under various conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH) to establish a re-test period. geneesmiddeleninformatiebank.nl Studies have shown Eletriptan hydrobromide to be a stable molecule, with no significant degradation observed over extended periods. geneesmiddeleninformatiebank.nliosrjournals.org Forced degradation studies (using acid, base, peroxide, heat, and light) are also conducted to demonstrate the stability-indicating nature of the analytical methods. iosrjournals.org

Synthesis of Radiolabelled and Isotopic Variants

Radiolabeled and stable isotope-labeled versions of Eletriptan are synthesized for use in research, particularly in pharmacokinetic and metabolism studies. iosrjournals.orgrti.org

Isotopes Used: Common isotopes for labeling include the radioactive beta-emitter Tritium (B154650) (³H) and Carbon-14 (¹⁴C), as well as stable isotopes like Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). rti.orguochb.cz

Purpose of Labeling: Radiolabeled compounds allow for the tracing of the drug and its metabolites in biological systems. iosrjournals.orguochb.cz The principal metabolic pathways of Eletriptan, such as N-demethylation and oxidation of the pyrrolidine ring, have been investigated using these techniques in rats, dogs, and humans. iosrjournals.org

Synthetic Methods: The synthesis of labeled compounds requires specialized methods. For tritium labeling, techniques include catalytic hydrogen isotope exchange, reduction of double bonds with tritium gas, and reductions using complex metallic tritides. uochb.cz The exact position of the tritium label can be determined using ³H NMR, which is crucial for interpreting metabolism data. rti.org For ¹⁴C labeling, a multi-step synthesis is often required, incorporating a ¹⁴C-labeled precursor at a suitable stage in the synthetic route. rti.org These syntheses are performed in specialized laboratories equipped to handle radioactive materials. rti.org

Iii. Polymorphism and Solid State Characteristics of Eletriptan Hydrobromide Monohydrate

Crystallographic Studies

Hydrogen Bonding Networks within Crystal Structures

The monohydrate form also possesses a distinct hydrogen bonding network involving water molecules within the crystal lattice. researchgate.netresearchgate.net The arrangement of these hydrogen bonds is a key determinant of the crystal packing and the resulting physicochemical properties of the monohydrate.

Physicochemical Characterization Methods for Solid Forms

A variety of analytical techniques are employed to characterize the different solid forms of eletriptan (B1671169) hydrobromide, providing crucial information for identifying and quantifying polymorphs. americanpharmaceuticalreview.com

Differential Scanning Calorimetry (DSC) Applications

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to characterize the different polymorphic forms of eletriptan hydrobromide by measuring the heat flow associated with thermal transitions. Each form exhibits a unique thermal profile. researchgate.net

Eletriptan hydrobromide α-form shows a single, sharp endothermic peak at approximately 172°C, with no significant water loss observed. tandfonline.comresearchgate.net

Eletriptan hydrobromide β-form displays a single sharp endothermic peak at a lower temperature of around 150°C. tandfonline.comresearchgate.net

Eletriptan hydrobromide monohydrate presents a more complex thermogram with two broad endothermic peaks. The first, occurring between 58°C and 115°C, is attributed to the dehydration of the monohydrate, which is then followed by a melting endotherm at 129°C. tandfonline.comresearchgate.net

DSC is not only used for the identification of these forms but has also been proven effective for their quantitative determination in binary mixtures. tandfonline.comresearchgate.net Studies have shown that DSC is a sensitive method for quantifying polymorphic impurities, with a reported limit of detection of 0.24% for the β-form in the α-form. tandfonline.comresearchgate.nettandfonline.com This makes DSC a valuable tool for quality control in pharmaceutical manufacturing. tandfonline.comtandfonline.com

Table 1: Thermal Characteristics of Eletriptan Hydrobromide Solid Forms by DSC

| Solid Form | Endothermic Peak(s) (°C) | Observations |

| α-form | ~172 | Single, sharp peak |

| β-form | ~150 | Single, sharp peak |

| Monohydrate | 58-115 and 129 | Broad dehydration peak followed by melting |

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of pharmaceuticals, providing a unique "fingerprint" for each crystalline form based on its crystal lattice structure. improvedpharma.commalvernpanalytical.com The different polymorphs and the monohydrate of eletriptan hydrobromide can be readily distinguished by their characteristic PXRD patterns. researchgate.netresearchgate.net

The experimental powder patterns for the α-form, β-form, and monohydrate of eletriptan hydrobromide each display a distinct set of diffraction peaks at specific 2θ angles. researchgate.net For instance, a novel polymorphic form, designated as Form D, has been identified and is characterized by prominent peaks at 2θ values of 18.8, 20.5, 23.7, and 24.2. google.com

PXRD is also a crucial tool for quantitative analysis of polymorphic mixtures. tandfonline.comtandfonline.com By analyzing the intensity of specific, non-overlapping peaks of each polymorph, the relative amounts of each form in a mixture can be determined. tandfonline.com The limit of detection for quantifying the β-form in the α-form using PXRD has been reported to be 2.01%. tandfonline.comresearchgate.nettandfonline.com While effective, this is less sensitive than the detection limit achieved with DSC. tandfonline.comresearchgate.net

Table 2: Characteristic PXRD Peaks for Eletriptan Hydrobromide Form D

| 2θ Angle |

| 13.2 |

| 15.2 |

| 16.9 |

| 18.8 |

| 19.8 |

| 20.5 |

| 22.6 |

| 23.2 |

| 23.7 |

| 24.2 |

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a vibrational spectroscopy technique used to analyze powder samples with minimal preparation. wikipedia.orgyoutube.com It is particularly useful for distinguishing between different polymorphic forms of a drug substance by identifying subtle differences in their infrared absorption spectra, which arise from variations in molecular conformation and intermolecular interactions, such as hydrogen bonding. tandfonline.comtandfonline.com

The α-form, β-form, and monohydrate of eletriptan hydrobromide each exhibit a unique DRIFTS spectrum with characteristic absorption bands. tandfonline.comresearchgate.net These spectral differences can be utilized for the quantitative analysis of polymorphic mixtures. tandfonline.comtandfonline.com Similar to PXRD, quantitative methods using DRIFTS have been developed and validated. The limit of detection for the β-form in the α-form using DRIFTS was found to be 2.06%, which is comparable to that of PXRD but less sensitive than DSC. tandfonline.comresearchgate.nettandfonline.com

X-Ray Absorption Near-Edge Structure (XANES) Analysis

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific atom within a material. uu.nlresearchgate.net In the context of eletriptan hydrobromide, Bromine K-edge XANES has been employed to differentiate between its various crystalline forms, including the α-form and the monohydrate. nih.govjst.go.jpjst.go.jp

The shape of the XANES spectra is sensitive to the interatomic interactions of the bromine ions, which differ between the polymorphs due to variations in their crystal structures. nih.govjst.go.jpjst.go.jp This allows for the discrimination between the different solid forms. nih.govjst.go.jp Furthermore, XANES can be used for the quantitative analysis of mixtures of eletriptan hydrobromide polymorphs. By using a linear-combination fitting of the XANES spectra of the pure forms, the ratio of different polymorphs in a mixture can be accurately determined. nih.govjst.go.jpjst.go.jp This technique has been successfully applied to quantify the α-form in mixed powders with the monohydrate. nih.govjst.go.jpjst.go.jp

Quantitative Analysis of Polymorphic Mixtures

The presence of unintended polymorphs can significantly impact the quality and performance of a drug product. Therefore, robust and validated analytical methods for the quantitative analysis of polymorphic mixtures are essential in pharmaceutical development and manufacturing. For eletriptan hydrobromide, several techniques have been evaluated for this purpose, including DSC, PXRD, and DRIFTS. tandfonline.comresearchgate.nettandfonline.com

A comparative study developed and validated quantitative methods for binary mixtures of the α and β polymorphs of eletriptan hydrobromide using these three techniques. tandfonline.comtandfonline.com The methods were validated using standards prepared by mixing known quantities of the pure polymorphs. tandfonline.comtandfonline.com

The results indicated that while all three methods could discern and quantify the polymorphs, DSC demonstrated superior performance in terms of its measurement capability, simplicity, cost-effectiveness, and speed. tandfonline.comresearchgate.nettandfonline.com

Table 3: Comparison of Quantitative Methods for Eletriptan Hydrobromide Polymorphs

| Analytical Technique | Limit of Detection (LOD) for β-form in α-form |

| Differential Scanning Calorimetry (DSC) | 0.24% |

| Powder X-ray Diffraction (PXRD) | 2.01% |

| Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | 2.06% |

This data highlights that DSC is the most sensitive of the three methods for detecting small amounts of the β-polymorph within the α-polymorph. tandfonline.comresearchgate.nettandfonline.com

Method Development and Validation for Polymorph Quantification

The quantitative analysis of polymorphic mixtures of eletriptan hydrobromide is crucial for quality control in pharmaceutical manufacturing. Methods utilizing Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) have been developed and validated for this purpose. researchgate.netcore.ac.uk

The validation of these analytical methods involves assessing several key parameters to ensure they are reliable and reproducible for their intended purpose. core.ac.uk These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). core.ac.ukijera.com

Specificity: The ability of an analytical method to differentiate and quantify the analyte in the presence of other components. For eletriptan hydrobromide, techniques like PXRD, DSC, and DRIFTS have demonstrated the ability to clearly distinguish between the α and β polymorphic forms. core.ac.uk

Linearity: This is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ijera.com For the quantification of the β-polymorph in the α-polymorph, a linear relationship has been established. core.ac.uk

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies at different concentration levels. core.ac.uk

Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). core.ac.ukijera.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netresearchgate.net

Validation studies for the quantification of eletriptan hydrobromide polymorphs have yielded specific performance characteristics for different analytical techniques. For instance, methods have been developed using spiked standards prepared by mixing known quantities of the pure polymorphs. researchgate.nettandfonline.com

A comparative study reported the following limits of detection for quantifying the β-form in the α-form:

DSC: 0.24% researchgate.netcore.ac.uk

PXRD: 2.01% researchgate.netcore.ac.uk

DRIFTS: 2.06% researchgate.netcore.ac.uk

These results indicate that DSC can be a particularly sensitive method for detecting small amounts of one polymorph in another. researchgate.net

Comparative Evaluation of Analytical Techniques for Polymorph Discrimination

Several analytical techniques are employed to differentiate between the various polymorphic forms of eletriptan hydrobromide, including the α-form, β-form, and the monohydrate. The most prominent of these are Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS). researchgate.netresearchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) is a powerful technique for identifying crystalline phases. Each polymorph exhibits a unique diffraction pattern due to its distinct crystal lattice. The experimental powder patterns for the α-form, β-form, and monohydrate of eletriptan hydrobromide show characteristic peaks at specific 2θ angles, allowing for their unambiguous identification. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. Polymorphs can be distinguished by their unique thermal events, such as melting points and phase transitions. researchgate.net

The α-form of eletriptan hydrobromide shows a single sharp endothermic peak at approximately 172°C. researchgate.net

The β-form exhibits a single sharp endothermic peak at around 150°C. researchgate.net

The monohydrate form displays a broad endotherm between 58°C and 115°C, corresponding to dehydration, followed by a melting endotherm at 129°C. researchgate.net

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is another valuable tool for polymorph discrimination. It measures the infrared spectrum of a sample in a way that minimizes the effects of scattering. The different polymorphic forms of eletriptan hydrobromide can be distinguished by variations in their DRIFTS spectra. researchgate.netresearchgate.net

A careful evaluation of these three methods for the quantitative analysis of binary mixtures of eletriptan hydrobromide polymorphs suggested the superiority of DSC in terms of measurement capability, simplicity, cost-effectiveness, and speed. researchgate.netcore.ac.uk While PXRD and DRIFTS are effective for identification, DSC was found to be a better alternative for quantification in that particular study. researchgate.nettandfonline.com X-ray Absorption Near-Edge Structure (XANES) spectroscopy has also been explored as a potent method for evaluating the crystal forms of eletriptan hydrobromide. jst.go.jp

Table 1: Comparative Evaluation of Analytical Techniques for Eletriptan Hydrobromide Polymorphs

| Technique | Principle | Key Findings for Eletriptan Hydrobromide | Advantages |

| Powder X-ray Diffraction (PXRD) | Measures the scattering of X-rays by the crystal lattice. | Each polymorph (α, β, monohydrate) has a characteristic diffraction pattern with unique peak positions. researchgate.net | Provides definitive structural information. |

| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | α-form melts at ~172°C, β-form at ~150°C. Monohydrate shows dehydration (58-115°C) and melting (~129°C). researchgate.net | High sensitivity for quantification (LOD 0.24%). researchgate.netcore.ac.uk Fast and cost-effective. researchgate.net |

| Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Measures vibrational spectra of the molecule. | Polymorphs show distinct spectral differences. researchgate.netresearchgate.net | Complementary to other techniques for confirmation. |

| X-ray Absorption Near-Edge Structure (XANES) | Measures X-ray absorption at the edge of an element's binding energy. | Can discriminate between crystal forms based on the interatomic interactions of the bromine ion. jst.go.jp | Potent for evaluating API crystal forms. jst.go.jp |

Polymorphic Transformations and Stability Studies

The stability of different polymorphic forms of eletriptan hydrobromide under various conditions is a critical factor in pharmaceutical development. Transformations between polymorphs can be triggered by factors such as solvents, temperature, and humidity.

Solvent-Mediated Transformations

Solvent-mediated polymorphic transformation is a phenomenon where a less stable polymorph converts to a more stable form through dissolution and subsequent crystallization in the presence of a solvent. mdpi.com In the case of eletriptan hydrobromide, the monohydrate form has been observed to undergo solvent-mediated transformation to the anhydrous β-form. scribd.com This type of transformation is a three-step process: dissolution of the metastable form, nucleation of the stable form, and growth of the stable polymorph. mdpi.com

Furthermore, processes have been developed where different forms of eletriptan hydrobromide, including the α and β forms, can be converted into a different, stable polymorphic form (Form D) using solvent mixtures. google.com This can be achieved by dissolving the starting material in water and water-miscible solvents, followed by cooling. google.com

Anhydrous to Hydrate Conversions

The conversion between anhydrous and hydrated forms is a key consideration for the stability of eletriptan hydrobromide. It has been found that any form of eletriptan hydrobromide other than the monohydrate can be converted to the monohydrate by crystallization from water or a suitable organic solvent containing sufficient water. google.com Suitable organic solvents for this conversion include acetone (B3395972) and tetrahydrofuran (B95107) (THF). google.com Conversely, hydrated forms of eletriptan hydrobromide can be converted to the anhydrous form under appropriate dehydration conditions, such as reslurrying in or crystallizing from a suitable organic solvent, sometimes with heating. google.comgoogle.com A process has also been described for generating the stable α-polymorphic form from any other polymorphic or hydrated form of eletriptan hydrobromide. epo.org

Thermodynamic Stability of Polymorphs

The different polymorphic forms of a compound have different thermodynamic stabilities. Generally, the most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy. researchgate.net For eletriptan hydrobromide, the anhydrous β-form is considered less stable than the α-form and has a tendency to undergo polymorphic conversion. google.comgoogle.com The α-form is described as a stable, anhydrous form. googleapis.com A novel crystalline form, designated as Form D, has also been developed and is reported to have good chemical stability and crystallinity, making it suitable for manufacturing solid dosage forms. google.com The stability of these forms is crucial, as polymorphic transitions can affect the efficacy of the drug formulation. jst.go.jp

Hygroscopicity and Water Uptake Properties of Different Forms

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical physical property for pharmaceutical solids. The various forms of eletriptan hydrobromide exhibit different behaviors with respect to water uptake. researchgate.net

The this compound is described as being essentially non-hygroscopic under normal conditions. google.com Moisture sorption analysis has shown that once the monohydrate is formed, it sorbs very little additional water, less than 0.3% by weight between 10% and 90% relative humidity (RH). google.com However, at 0% RH, the material can lose the water associated with its monohydrate structure. google.com

In contrast, the anhydrous α-form is also essentially non-hygroscopic. google.com Studies have shown that it absorbs a maximum of 1.23% by weight of water after four weeks at extreme conditions of 40°C and 90% RH. google.com The anhydrous β-form is noted to be unstable. researchgate.net A novel polymorphic Form D is also reported to be non-hygroscopic, showing no significant moisture uptake when stored at 25°C and 40% RH. google.com

The dehydration of the monohydrate typically occurs below 100°C, which is characteristic of channel-type hydrates where water molecules are mobile within channels in the crystal lattice. researchgate.net

Table 2: Hygroscopicity and Water Uptake of Eletriptan Hydrobromide Forms

| Polymorphic Form | Hygroscopicity Characteristics | Water Content/Uptake Data |

| Monohydrate | Essentially non-hygroscopic once formed. google.com | Sorbs < 0.3% w/w of water between 10-90% RH. Loses its 3.8% w/w water of hydration at 0% RH. google.com |

| Anhydrous α-form | Essentially non-hygroscopic. google.com | Absorbs a maximum of 1.23% w/w water after 4 weeks at 40°C/90% RH. google.com |

| Anhydrous β-form | Unstable. researchgate.net | Tends to undergo polymorphic conversion. google.comresearchgate.net |

| Form D | Non-hygroscopic. google.com | No significant moisture uptake at 25°C/40% RH. google.com |

Iv. Molecular Pharmacology and Receptor Interactions

Characterization of Receptor Binding Affinities

Eletriptan's pharmacological profile is distinguished by its high affinity for a specific subset of serotonin (B10506) receptors, which is fundamental to its therapeutic action in migraine relief.

Eletriptan (B1671169) demonstrates a strong binding affinity for 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.govfda.govdrugs.comdrugbank.comnih.govspecialtycareclinics.comfda.govnih.govnih.govdroracle.ai These receptors are prominently located on intracranial blood vessels and sensory nerve endings within the trigeminal system, which are key sites implicated in the pathophysiology of migraine. nih.govfda.govdrugs.comdroracle.ai The agonistic activity of eletriptan at these receptors is believed to be the primary mechanism behind its effectiveness in treating migraine headaches. drugbank.comnih.govdroracle.aipatsnap.com Kinetic studies have revealed that [3H]eletriptan has a significantly higher affinity for the human recombinant 5-HT1D receptor (over 6-fold) and the 5-HT1B receptor (over 3-fold) compared to [3H]sumatriptan. nih.gov

Table 1: Comparative Binding Affinities (KD) of Eletriptan and Sumatriptan at Human 5-HT1B and 5-HT1D Receptors

| Radioligand | Receptor | KD (nM) |

| [3H]eletriptan | 5-HT1B | 3.14 |

| [3H]sumatriptan | 5-HT1B | 11.07 |

| [3H]eletriptan | 5-HT1D | 0.92 |

| [3H]sumatriptan | 5-HT1D | 6.58 |

Data sourced from kinetic studies comparing the binding of [3H]eletriptan and [3H]sumatriptan to human recombinant 5-HT1B and 5-HT1D receptors. nih.gov

In addition to its high-affinity targets, eletriptan also exhibits a modest affinity for several other serotonin receptor subtypes, including 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors. nih.govfda.govdrugs.comdrugbank.comnih.govspecialtycareclinics.comfda.govnih.govdroracle.ai The clinical significance of these interactions is not as well-defined as its effects on the 5-HT1B and 5-HT1D receptors.

Eletriptan shows little to no affinity for a range of other serotonin receptors, such as 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, and 5-HT6. drugbank.comnih.govspecialtycareclinics.comfda.govnih.gov This selectivity helps to minimize off-target effects that could be mediated by these other receptor subtypes.

A key feature of eletriptan's pharmacological profile is its lack of significant pharmacological activity at non-serotonergic receptors. drugbank.comnih.govspecialtycareclinics.comfda.govnih.gov Specifically, it does not display notable affinity for adrenergic (alpha1, alpha2, or beta), dopaminergic (D1 or D2), muscarinic, or opioid receptors. drugbank.comnih.govspecialtycareclinics.comfda.govnih.gov This high degree of selectivity for serotonin receptors contributes to a more targeted therapeutic action.

Preclinical Investigations of Molecular and Cellular Mechanisms

Preclinical studies using isolated tissues and animal models have provided crucial insights into the functional consequences of eletriptan's receptor binding profile, particularly its vasoconstrictive effects.

The therapeutic efficacy of eletriptan is largely attributed to its ability to induce vasoconstriction of dilated intracranial blood vessels. drugbank.comnih.govnih.gov In anesthetized dogs, eletriptan has been shown to selectively reduce carotid arterial blood flow. drugbank.comnih.govnih.gov While this effect is selective for the carotid arterial bed, some decreases in coronary artery diameter have also been observed. drugbank.comnih.gov In vitro studies on isolated canine and human arteries have demonstrated the vasoconstrictive action of eletriptan. nih.gov

In studies using guinea-pig iliac arteries, a model for investigating the (cardio)vascular side-effect potential of triptans, eletriptan induced a biphasic concentration-response curve. nih.gov The initial phase of contraction was mediated by the 5-HT1B receptor. nih.gov This finding is supported by RT-PCR studies which detected a strong signal for the 5-HT1B receptor in guinea-pig iliac arteries, while the expression of 5-HT1D and 5-HT1F receptors was not detected. nih.gov

Table 2: Potency (pD2 values) of Various Triptans in Contracting Guinea-Pig Iliac Arteries

| Compound | pD2 Value |

| Frovatriptan | 7.52 ± 0.04 |

| Zolmitriptan | 6.72 ± 0.03 |

| Eletriptan (first phase) | ~6.6 |

| Rizatriptan | 6.38 ± 0.06 |

| Naratriptan | 6.22 ± 0.05 |

| Sumatriptan | 5.86 ± 0.05 |

| Almotriptan | 5.26 ± 0.04 |

Data from in vitro characterization of the 5-hydroxytryptamine (5-HT) receptor that mediates contraction in guinea-pig iliac arteries. nih.gov

Furthermore, eletriptan has been shown to inhibit trigeminal nerve activity in rats, which is another proposed mechanism for its anti-migraine effect. drugbank.comnih.gov This inhibition of neuronal activity likely contributes to the reduction of pain signals and the release of pro-inflammatory neuropeptides. drugbank.comnih.govnih.gov

Inhibition of Pro-inflammatory Neuropeptide Release in the Trigeminal System

A cornerstone of migraine pathophysiology is the activation of the trigeminal neurovascular system, which triggers the release of potent pro-inflammatory and vasodilatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P. rxlist.com This process, known as neurogenic inflammation, contributes to the pain and associated symptoms of a migraine attack. nih.gov

Eletriptan has been shown to effectively inhibit this process. fda.gov By acting as an agonist at presynaptic 5-HT1D receptors on trigeminal nerve endings, eletriptan modulates and reduces the release of these neuropeptides. nih.govrxlist.com This inhibitory action is a critical component of its anti-migraine effect.

Research in animal models provides direct evidence for this mechanism. In rats, intravenous administration of eletriptan produced a dose-related and complete inhibition of plasma protein extravasation in the dura mater following electrical stimulation of the trigeminal ganglion. This model mimics the neurogenic inflammation seen in migraine, and eletriptan's ability to completely block this effect underscores its potent inhibitory action on the trigeminal system.

| Parameter | Finding | Animal Model | Citation |

| Mechanism | Inhibition of neurogenic plasma protein extravasation | Rat | rxlist.com |

| Effectiveness | Dose-related and complete inhibition of extravasation | Rat | rxlist.com |

| Receptor Target | 5-HT1D receptors on trigeminal nerve endings | - | nih.gov |

Effects on Carotid Arterial Blood Flow in Anesthetized Animal Models

Eletriptan demonstrates a pronounced and selective vasoconstrictor effect on cranial blood vessels, particularly the carotid arterial circulation, which is consistent with its agonism at 5-HT1B receptors located on these vessels. nih.gov Studies in anesthetized animal models have characterized this hemodynamic profile.

In anesthetized dogs, intravenously administered eletriptan caused a dose-dependent decrease in carotid arterial blood flow. drugbank.comnih.gov This effect on the carotid circulation was selective when compared to other vascular beds. For instance, eletriptan had no significant impact on femoral arterial blood flow. nih.gov While it did cause some reduction in coronary artery diameter, it was less potent in this regard compared to its effect on the carotid artery. nih.gov

In anesthetized pigs, eletriptan was also found to decrease total carotid blood flow. This reduction was achieved by selectively constricting cephalic arteriovenous anastomoses, which are thought to be involved in the headache phase of migraine. rxlist.com This action was confirmed to be mediated by 5-HT1B/1D receptors. rxlist.com

| Animal Model | Vascular Bed | Effect | Potency (ED50) | Citation |

| Dog | Carotid Artery | Dose-dependent reduction in blood flow | ~12 µg/kg | nih.gov |

| Dog | Coronary Artery | Reduction in artery diameter | ~63 µg/kg | nih.gov |

| Dog | Femoral Artery | No significant effect | - | nih.gov |

| Pig | Carotid Artery | Decreased total blood flow via constriction of arteriovenous anastomoses | 117 +/- 21 µg/kg (for flow reduction) | rxlist.com |

Structure-Activity Relationship (SAR) Studies

Eletriptan, chemically known as (R)-3-(1-methyl-2-pyrrolidinylmethyl)-5-[2-(phenylsulfonyl)ethyl]-1H-indole, is a second-generation triptan. fda.govnih.gov Its structure was designed based on the serotonin (5-HT) molecule to achieve high affinity and selectivity for the 5-HT1B and 5-HT1D receptor subtypes. wikipedia.org The SAR of eletriptan reveals how specific structural modifications contribute to its pharmacological profile compared to the first-generation triptan, sumatriptan.

The core of all triptans is an indole (B1671886) scaffold, mimicking the endogenous ligand, serotonin. wikipedia.org Key differences in structure confer distinct properties.

C3 Side Chain: Eletriptan possesses a (R)-1-methyl-2-pyrrolidinylmethyl group at the C3 position of the indole ring. nih.gov This complex, lipophilic group contributes to its improved ability to cross the blood-brain barrier compared to the more hydrophilic sumatriptan, which has a simpler dimethylaminoethyl side chain. wikipedia.org This structural feature is a hallmark of several second-generation triptans and is associated with enhanced oral bioavailability and central nervous system penetration. nih.govwikipedia.org

C5 Side Chain: At the C5 position, eletriptan features a phenylsulfonylethyl group. nih.gov This is a significant departure from sumatriptan's N-methylsulfonamidomethyl group. The electron-rich sulfonamide group is crucial for receptor binding and activity. wikipedia.org The specific nature of this C5 substituent in eletriptan contributes to its distinct receptor binding profile, including its high affinity for the 5-HT1F receptor in addition to the 5-HT1B/1D receptors. fda.govnih.gov

These structural modifications result in eletriptan having a higher affinity for both 5-HT1B and 5-HT1D receptors compared to sumatriptan. nih.gov Furthermore, kinetic studies show that eletriptan has a significantly faster association rate and a slower dissociation rate at the 5-HT1D receptor than sumatriptan, which may contribute to its clinical efficacy. nih.gov The N-demethylated metabolite of eletriptan is also active, indicating that the N-methyl group on the pyrrolidine (B122466) ring is not essential for activity, though the metabolite is less potent than the parent compound. nih.govrxlist.com

| Compound | C3 Side Chain | C5 Side Chain | Key SAR Implications | Citations |

| Eletriptan | (R)-1-methyl-2-pyrrolidinylmethyl | Phenylsulfonylethyl | Lipophilic C3 side chain enhances CNS penetration and bioavailability. Unique C5 group contributes to high 5-HT1B/1D/1F affinity. | nih.govwikipedia.orgwikipedia.org |

| Sumatriptan | Dimethylaminoethyl | N-methylsulfonamidomethyl | More hydrophilic structure limits CNS penetration. The prototypical C5 sulfonamide group establishes the class pharmacophore. | wikipedia.orgwikipedia.org |

V. Pharmacokinetic and Metabolic Investigations Preclinical and Mechanistic Focus

Metabolic Pathways and Metabolite Identification

The biotransformation of eletriptan (B1671169) is extensive and primarily occurs in the liver. nih.gov In vitro investigations have been crucial in elucidating the specific enzymes responsible for its metabolism and in characterizing the resulting byproducts.

Furthermore, studies employing inhibitory antibodies specific to CYP3A4 demonstrated a marked reduction in eletriptan metabolism. nih.govfree.fr In contrast, antibodies against CYP2C8/9 and CYP2D6 had minimal effect on the process. free.fr A strong correlation (r² = 0.932) was observed between the rate of N-desmethyl eletriptan formation and testosterone (B1683101) 6β-hydroxylation, a reaction specifically catalyzed by CYP3A4, across a bank of human liver microsome preparations. nih.gov While recombinant CYP2D6, CYP2C9, and CYP2C19 can metabolize eletriptan to a lesser extent, the primary pathway is unequivocally mediated by CYP3A4. nih.gov

Clinical studies have corroborated these in vitro findings, showing that co-administration of eletriptan with potent CYP3A4 inhibitors like ketoconazole (B1673606) or erythromycin (B1671065) leads to substantial increases in eletriptan's plasma concentration (AUC) and a prolonged half-life. fda.govhres.ca

Table 1: Characteristics of the Active Metabolite of Eletriptan

| Metabolite | Parent Compound | Plasma Concentration Relative to Parent Drug | Potency Relative to Parent Drug | Estimated Half-life |

|---|

In addition to the primary active metabolite, further metabolism of eletriptan results in several minor, inactive metabolites. These include the N-oxide derivative, the indole (B1671886) acetic acid derivative, and their subsequent glucuronide conjugates. nih.gov The formation of the indole acetic acid derivative suggests a metabolic pathway that may involve enzymes beyond the initial P450 oxidation.

Enzyme Inhibition and Induction Potential (In Vitro Studies)

Preclinical in vitro studies are essential for predicting the potential of a drug to alter the metabolism of other co-administered therapeutic agents. Eletriptan has been evaluated for its capacity to both inhibit and induce key cytochrome P450 enzymes.

In vitro studies utilizing human liver microsomes have shown that eletriptan has a low potential to inhibit several major CYP450 isoforms. fda.gov At concentrations up to 100 µM, eletriptan demonstrated little to no inhibitory effect on the activities of CYP1A2, CYP2C9, CYP2E1, and CYP3A4. fda.govnih.gov These findings suggest that at therapeutic concentrations, eletriptan is unlikely to cause clinically significant drug interactions by inhibiting the metabolism of drugs that are substrates for these enzymes. fda.gov

While eletriptan shows minimal inhibition of many CYP enzymes, it does exhibit a weak inhibitory effect on CYP2D6, but only at high concentrations. fda.gov In vitro studies determined the concentration of eletriptan required to produce a 50% inhibition of enzyme activity (IC50) for CYP2D6-dependent debrisoquine (B72478) 4-hydroxylase to be approximately 41-84 μM. free.frhres.ca This weak inhibition at concentrations well above those achieved in clinical use indicates that this effect is unlikely to interfere with the metabolism of other drugs processed by CYP2D6. fda.govhres.ca

Table 2: In Vitro Inhibitory Potential of Eletriptan on CYP Enzymes

| Enzyme | Inhibitory Potential | IC50 Value (μM) |

|---|---|---|

| CYP1A2 | Little to no inhibition fda.gov | >100 fda.gov |

| CYP2C9 | Little to no inhibition fda.gov | >100 fda.gov |

| CYP2E1 | Little to no inhibition fda.gov | >100 fda.gov |

| CYP3A4 | Little to no inhibition fda.gov | >100 fda.gov |

Regarding enzyme induction, studies using primary cultures of human hepatocytes found that eletriptan is not an inducer of CYP3A4 at clinically relevant concentrations. drugbank.comnih.gov The levels of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 were also unaffected by eletriptan in these in vitro models. drugbank.comnih.gov

Assessment of Drug Metabolizing Enzyme Induction

Preclinical and in vitro investigations have been conducted to determine the potential of eletriptan to induce the expression of drug-metabolizing enzymes, a critical factor in predicting drug-drug interactions.

In vitro studies using primary cultures of human hepatocytes have shown that eletriptan is a very weak inducer of cytochrome P450 (CYP) enzymes. clinicaltrials.gov Significant induction of CYP3A4, the primary enzyme responsible for eletriptan's metabolism, was not observed at clinically relevant concentrations. clinicaltrials.gov The maximum blood concentration of eletriptan in humans following a therapeutic dose is approximately 0.5 µM. clinicaltrials.gov In the hepatocyte models, induction of CYP3A4 protein and its associated activity (measured by cyclosporin (B1163) A oxidation) was not detectable at eletriptan concentrations of 5 µM or lower. clinicaltrials.gov At a concentration of 25 µM, which is substantially higher than therapeutic levels, the induction of CYP3A4 by eletriptan was only 19-26% of that observed with the potent inducer rifampicin. clinicaltrials.gov

Similarly, the potential for eletriptan to induce other CYP isoforms was found to be minimal. The levels of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 were unaffected by treatment with eletriptan in these in vitro systems. clinicaltrials.gov A weak induction of CYP2A6 was noted in some hepatocyte cultures, but only at high, non-clinical concentrations. clinicaltrials.gov

Furthermore, studies assessing the inhibitory potential of eletriptan on these enzymes found it to have little effect. nih.gov A weak inhibitory effect on CYP2D6 was observed, but only at high concentrations, with a calculated IC50 (the concentration required to inhibit 50% of enzyme activity) of 84 µM. nih.gov For other major enzymes, including CYP1A2, CYP2C9, CYP2C19, and CYP2E1, the IC50 values were all greater than 100 µM. nih.gov Based on these preclinical data, there is no in vitro or in vivo evidence to suggest that clinical doses of eletriptan will induce drug-metabolizing enzymes, making it unlikely to cause clinically significant drug interactions through this mechanism. fda.gov

Table 1: In Vitro Assessment of Eletriptan's Effect on Cytochrome P450 Enzymes

| Enzyme | Induction Potential (at Clinical Concentrations) | Inhibitory Potential (IC50) | Reference |

|---|---|---|---|

| CYP1A2 | No effect | > 100 µM | clinicaltrials.govnih.gov |

| CYP2A6 | Weak induction only at high concentrations | Not reported | clinicaltrials.gov |

| CYP2C9 | No effect | > 100 µM | clinicaltrials.govnih.gov |

| CYP2C19 | No effect | > 100 µM | clinicaltrials.govnih.gov |

| CYP2D6 | No effect | Weak (84 µM) | clinicaltrials.govnih.gov |

| CYP2E1 | No effect | > 100 µM | clinicaltrials.govnih.gov |

| CYP3A4 | Weak induction only at high concentrations | > 100 µM | clinicaltrials.govnih.gov |

Elimination Pathways and Clearance Mechanisms

The elimination of eletriptan from the body is governed by both metabolic (non-renal) and excretory (renal) processes, with metabolism being the predominant pathway.

Eletriptan is cleared from the systemic circulation primarily through hepatic metabolism. Non-renal clearance accounts for approximately 90% of the total clearance of the compound. nih.govfda.gov The remaining 10% of total clearance is attributed to renal clearance, which involves the excretion of the unchanged drug in the urine. nih.govfda.gov The mean renal clearance (CLR) following oral administration has been determined to be approximately 3.9 L/h. fda.govfda.gov This heavy reliance on metabolic clearance underscores the importance of hepatic function in the disposition of eletriptan.

Table 2: Eletriptan Clearance Mechanisms

| Clearance Pathway | Contribution to Total Clearance | Reference |

|---|---|---|

| Non-Renal (Metabolic) Clearance | ~90% | nih.govfda.gov |

| Renal Clearance | ~10% | nih.govfda.gov |

Following its metabolism, eletriptan and its metabolites are ultimately excreted from the body via both urine and feces. nih.gov While comprehensive mass balance studies detailing the exact percentages of a radiolabeled dose recovered in urine and feces are not widely published, the significant role of hepatic metabolism and evidence of biliary excretion suggest that the fecal route is substantial for the elimination of metabolites. nih.gov The portion of the drug that undergoes renal clearance is excreted as unchanged eletriptan in the urine.

Hepatic Impairment and Metabolic Consequences (Preclinical/Mechanistic)

Given that eletriptan is predominantly eliminated by hepatic metabolism, any impairment in liver function is mechanistically expected to reduce its clearance and increase systemic exposure. This has been confirmed in clinical pharmacokinetic studies. In subjects with mild to moderate hepatic impairment, the mean area under the curve (AUC) for eletriptan was increased by 34%, and the Cmax was increased by 18%. fda.gov The elimination half-life of the drug was also prolonged in this population. fda.gov

Vi. Mechanistic Drug Drug Interactions

Interactions with Cytochrome P450 Enzyme Inhibitors

In vitro studies have definitively established that eletriptan (B1671169) is primarily metabolized by the CYP3A4 isoenzyme. drugs.comnih.govfda.gov This metabolic dependence renders eletriptan susceptible to interactions with drugs that inhibit this enzyme, leading to altered pharmacokinetic profiles and the potential for increased adverse effects.

The co-administration of potent CYP3A4 inhibitors with eletriptan can significantly elevate its systemic exposure. rxlist.com Clinical studies have demonstrated that ketoconazole (B1673606), a strong CYP3A4 inhibitor, can cause an approximate 3-fold increase in the maximum plasma concentration (Cmax) and a 6-fold increase in the area under the plasma concentration-time curve (AUC) of eletriptan. drugs.comfda.govnih.gov This interaction also leads to a prolongation of eletriptan's half-life from approximately 5 hours to 8 hours and an increase in the time to reach maximum plasma concentration (Tmax) from 2.8 hours to 5.4 hours. drugs.comfda.gov

Similarly, erythromycin (B1671065), another potent CYP3A4 inhibitor, has been shown to cause a 2-fold increase in Cmax and a 4-fold increase in the AUC of eletriptan. drugs.comfda.govnih.gov The co-administration of other potent CYP3A4 inhibitors such as clarithromycin, itraconazole, nefazodone, ritonavir, nelfinavir, and troleandomycin (B1681591) is also contraindicated with eletriptan due to the high risk of significantly increased eletriptan exposure. drugs.comnih.govrxlist.com

The following table summarizes the pharmacokinetic changes of eletriptan when co-administered with potent CYP3A4 inhibitors:

| Interacting Drug | Change in Eletriptan Cmax | Change in Eletriptan AUC | Change in Eletriptan Half-life | Change in Eletriptan Tmax |

| Ketoconazole | ~3-fold increase drugs.comfda.gov | ~6-fold increase drugs.comfda.gov | Increased from 5 to 8 hours drugs.comfda.gov | Increased from 2.8 to 5.4 hours drugs.comfda.gov |

| Erythromycin | ~2-fold increase drugs.comfda.gov | ~4-fold increase drugs.comfda.gov | Not specified | Not specified |

The mechanistic basis for the altered pharmacokinetic profile of eletriptan in the presence of CYP3A4 inhibitors lies in the competitive inhibition of the CYP3A4 enzyme. nih.govfree.fr CYP3A4 is responsible for the N-demethylation of eletriptan to its only known active metabolite. nih.govdrugbank.com When a potent CYP3A4 inhibitor like ketoconazole or erythromycin is introduced, it competes with eletriptan for the active site of the enzyme. nih.govdrugbank.com This inhibition reduces the metabolic clearance of eletriptan, leading to its accumulation in the plasma. nih.govdrugs.com The direct consequence is a significant increase in the Cmax and AUC of eletriptan, as observed in clinical studies. drugs.comfda.gov The prolonged half-life and delayed Tmax are also direct results of this reduced metabolic breakdown. drugs.comfda.gov

Interactions with Serotonergic Agents

The co-administration of eletriptan with other serotonergic agents, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and monoamine oxidase (MAO) inhibitors, carries a risk of serotonin syndrome. drugs.comrxlist.com This potentially life-threatening condition arises from excessive stimulation of serotonin receptors in the central nervous system, particularly the 5-HT1A and 5-HT2A receptors. nih.govyoutube.com

Interactions with Other Pharmacological Agents (Mechanistic)

The co-administration of propranolol (B1214883), a non-selective beta-blocker, has been shown to have a modest effect on the pharmacokinetics of eletriptan. drugs.comfda.gov Specifically, the Cmax and AUC of eletriptan are increased by 10% and 33%, respectively, in the presence of propranolol. drugs.comfda.govnih.gov Despite these changes, no interactive increases in blood pressure have been observed, and dosage adjustments are generally not considered necessary. drugs.comfda.gov

The precise mechanism for this interaction remains unknown. drugs.com While propranolol is metabolized by several CYP enzymes, including CYP2D6 and CYP1A2, it is not a significant inhibitor of CYP3A4, the primary enzyme responsible for eletriptan metabolism. drugbank.com Therefore, the observed increase in eletriptan exposure is not likely due to a direct inhibition of its primary metabolic pathway. Further research is needed to elucidate the exact mechanism of this interaction.

Evaluation of Interactions with Monoamine Oxidase (MAO) Inhibitors

Eletriptan is not a substrate for monoamine oxidase (MAO) enzymes. nih.govwikipedia.org Consequently, a pharmacokinetic interaction between eletriptan and MAO inhibitors is not anticipated. nih.gov Research indicates that monoamine oxidase does not play a role in the metabolism of eletriptan. nih.gov While co-administration of triptans with MAO inhibitors may be associated with a risk of serotonin syndrome due to pharmacodynamic effects, the metabolic pathway of eletriptan does not involve MAO, distinguishing it from other compounds that are substrates for this enzyme. nih.govclevelandclinic.org

In Vitro Assessment of Eletriptan's Effect on Other Drug-Metabolizing Enzymes

In vitro studies utilizing human liver microsomes have been conducted to determine the potential of eletriptan to inhibit or induce various drug-metabolizing enzymes, primarily within the Cytochrome P450 (CYP) superfamily.

Inhibitory Potential:

Interactive Data Table: In Vitro Inhibitory Potential of Eletriptan on CYP Enzymes

| Enzyme | Inhibitory Potential at Clinically Relevant Concentrations |

| CYP1A2 | Little to no inhibition |

| CYP2C9 | Little to no inhibition |

| CYP2D6 | Potential for inhibition at high, likely clinically irrelevant, concentrations |

| CYP2E1 | Little to no inhibition |

| CYP3A4 | Little to no inhibition |

Inductive Potential:

The potential for eletriptan to induce the expression of drug-metabolizing enzymes has also been evaluated. In primary cultures of human hepatocytes, eletriptan was identified as a weak inducer of CYP3A4 protein and its associated activity (measured by cyclosporin (B1163) A oxidation). nih.gov This induction was concentration-dependent and was not observed at eletriptan concentrations of 5 µM and lower. nih.gov At a concentration of 25 µM, the induction of CYP3A4 by eletriptan was significantly lower than that produced by the potent inducer rifampicin. nih.gov

Furthermore, induction of CYP2A6 was noted in some, but not all, hepatocyte cultures treated with eletriptan. nih.gov In contrast, the expression levels of other key CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, were not affected by exposure to eletriptan. nih.gov Given that the maximum blood concentration of eletriptan in humans following a therapeutic dose is approximately 0.5 µM, the in vitro findings predict no clinically significant induction of CYP3A4 in vivo. nih.gov

Interactive Data Table: In Vitro Inductive Potential of Eletriptan on CYP Enzymes

| Enzyme | Inductive Potential | Notes |

| CYP1A2 | Not induced | Levels were not affected by eletriptan. nih.gov |

| CYP2A6 | Induced in some cultures | --- |

| CYP2C9 | Not induced | Levels were not affected by eletriptan. nih.gov |

| CYP2C19 | Not induced | Levels were not affected by eletriptan. nih.gov |

| CYP2D6 | Not induced | Levels were not affected by eletriptan. nih.gov |

| CYP2E1 | Not induced | Levels were not affected by eletriptan. nih.gov |

| CYP3A4 | Weak inducer | Induction was not detectable at concentrations of 5 µM and lower. nih.gov |

There is no available in vitro or in vivo evidence to suggest that clinical doses of eletriptan lead to the induction of drug-metabolizing enzymes. The effect of eletriptan on enzymes outside of the Cytochrome P450 system has not been extensively investigated.

Vii. Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods

Spectroscopic techniques are another vital tool for the analysis of eletriptan (B1671169) hydrobromide, often used in conjunction with chromatographic methods.

UV-Visible spectroscopy is a simple, rapid, and economical method for the quantitative analysis of eletriptan hydrobromide. researchgate.netijpcbs.com The principle is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte. researchgate.net

Eletriptan hydrobromide exhibits maximum absorbance (λmax) at specific wavelengths, which can be used for its quantification. Different studies have reported slightly different λmax values, which can be attributed to the use of different solvents. For example, λmax has been reported at 215 nm, 221 nm, and in another instance, at both 221 nm and 272 nm. ijera.comresearchgate.netijpcbs.com The method generally follows Beer-Lambert's law over a specific concentration range, for instance, 1-10 µg/ml or 2-10 µg/ml, showing a linear relationship between absorbance and concentration. researchgate.netijpcbs.com

UV-Visible spectrophotometric methods have been developed and validated according to ICH guidelines for parameters like linearity, accuracy, and precision, making them suitable for routine analysis of eletriptan in bulk and pharmaceutical dosage forms. researchgate.netijpcbs.com An area under the curve (AUC) method has also been developed, using the area of the UV spectrum between 216 nm and 226 nm for quantification. humanjournals.com

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule and to study potential chemical interactions between a drug substance and excipients. The FTIR spectrum of pure Eletriptan hydrobromide displays characteristic peaks corresponding to its molecular structure. researchgate.net When Eletriptan hydrobromide is formulated with various polymers, FTIR analysis is employed to ensure that no chemical interactions have occurred that could alter the drug's efficacy or stability. The absence of shifts in the major characteristic peaks of Eletriptan hydrobromide in the physical mixture confirms the compatibility between the drug and the excipients. researchgate.netresearchgate.net

Key FTIR spectral data for Eletriptan hydrobromide can be summarized as follows:

| Functional Group | Characteristic Peak (cm⁻¹) |

| N-H stretch (indole) | (Data not available in search results) |

| C-H stretch (aromatic/aliphatic) | (Data not available in search results) |

| S=O stretch (sulfone) | (Data not available in search results) |

| C-N stretch (amine) | (Data not available in search results) |

| Note: Specific peak assignments were not detailed in the provided search results. |

Mass Spectrometry in Metabolite and Impurity Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and characterization of metabolites and process-related impurities of Eletriptan hydrobromide. nih.gov In vitro studies have shown that Eletriptan is primarily metabolized by the cytochrome P450 enzyme CYP3A4. drugbank.comnih.gov The major active metabolite identified is the N-demethylated metabolite. drugbank.comnih.gov

During the manufacturing process of Eletriptan hydrobromide, several impurities can form. LC-MS is instrumental in detecting these impurities. nih.gov For instance, a tetracyclic impurity, 4-methyl-8-[2-(phenylsulfonyl)ethyl]-1,2,3,5,10,10a-hexahydropyrrolizino[3,2-b]indole-4-ium, has been identified. nih.gov Another observed impurity is the Eletriptan dimer. nih.gov The identification and structural elucidation of these byproducts are crucial for controlling their levels in the final active pharmaceutical ingredient to meet regulatory requirements. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques provide critical information about the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) is a fundamental technique for studying the thermal transitions of Eletriptan hydrobromide, including melting points and polymorphic transformations. Eletriptan hydrobromide is known to exist in different polymorphic forms, such as the α-form, β-form, and a monohydrate. researchgate.netresearchgate.net Each form exhibits a distinct thermal profile.

The DSC thermogram of Eletriptan hydrobromide monohydrate shows a broad endothermic peak between approximately 58°C and 115°C, which is attributed to the dehydration of the monohydrate, followed by a melting endotherm at around 129°C. researchgate.net In contrast, the anhydrous α-form displays a single sharp endothermic peak at 172°C, and the β-form shows a sharp endotherm at 150°C. researchgate.net A novel polymorphic Form D has also been characterized, with its own unique DSC trace. google.com

DSC is not only used for characterization but also for the quantitative analysis of polymorphic mixtures, demonstrating high sensitivity with a low limit of detection. researchgate.netresearchgate.net

DSC Thermal Events for Eletriptan Hydrobromide Polymorphs

| Polymorphic Form | Key Thermal Events | Temperature (°C) |

| Monohydrate | Dehydration | ~58 - 115 |

| Melting | ~129 | |

| α-form | Melting | 172 |

| β-form | Melting | 150 |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature and is used to determine solvent content and degradation profiles. For this compound, TGA is crucial for quantifying the water content. The analysis shows a weight loss of approximately 3.9% w/w, which corresponds closely to the theoretical water content of a monohydrate (3.74% w/w). researchgate.net This dehydration event typically occurs in a single, rapid step below 100°C, indicating that the water molecule is part of the crystal lattice. researchgate.net In contrast, the anhydrous α-form of Eletriptan hydrobromide shows no significant weight loss, confirming its anhydrous nature. researchgate.net A novel polymorphic Form D has also been characterized by its TGA heating trace. google.com

X-ray Diffraction Methodologies

X-ray diffraction is a primary technique for elucidating the solid-state structure of crystalline materials.

Powder X-ray Diffraction (PXRD) is the definitive method for identifying and differentiating the crystalline forms of Eletriptan hydrobromide. Each polymorph possesses a unique crystal lattice, resulting in a characteristic PXRD pattern with peaks at specific 2θ angles.

The PXRD patterns for the α-form, β-form, and monohydrate of Eletriptan hydrobromide are distinct, allowing for their unambiguous identification. researchgate.net For instance, a novel crystalline polymorphic Form D of Eletriptan Hydrobromide is characterized by an XRD pattern with prominent two-theta values at 18.8°, 20.5°, 23.7°, and 24.2°. google.com The monohydrate form also has a unique and identifiable PXRD pattern. google.com

PXRD is also a valuable tool for the quantitative analysis of polymorphic mixtures, although studies have shown that DSC may offer a lower limit of detection for this purpose. researchgate.netresearchgate.net

Characteristic PXRD Peaks for Eletriptan Hydrobromide Form D

| 2θ Angle (°) |

| 13.2 |

| 15.2 |

| 16.9 |

| 18.8 |

| 19.8 |

| 20.5 |

| 22.6 |

| 23.2 |

| 23.7 |

| 24.2 |

| Data from a patent for a novel polymorphic Form D. google.com |

Single-Crystal X-ray Diffraction for Definitive Structural Assignment